6-Chloro-trans-2-hexenoic acid ethyl ester
CAS No.: 72448-92-1
Cat. No.: VC4026966
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72448-92-1 |
|---|---|
| Molecular Formula | C8H13ClO2 |
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | ethyl (E)-6-chlorohex-2-enoate |
| Standard InChI | InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3/b6-4+ |
| Standard InChI Key | CKAKSKNWORUGDA-GQCTYLIASA-N |
| Isomeric SMILES | CCOC(=O)/C=C/CCCCl |
| SMILES | CCOC(=O)C=CCCCCl |
| Canonical SMILES | CCOC(=O)C=CCCCCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl (E)-6-chlorohex-2-enoate, reflects its ester functional group (), trans-configured double bond (), and chlorine atom at the sixth carbon. The stereochemistry is confirmed by its SMILES notation (CCOC(=O)/C=C/CCCCl) and InChIKey (CKAKSKNWORUGDA-GQCTYLIASA-N), which specify the (E)-configuration . X-ray crystallography or NMR data, though absent in available sources, can infer planar geometry around the double bond and restricted rotation due to the trans configuration.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 176.64 g/mol | |
| SMILES | CCOC(=O)/C=C/CCCCl | |
| InChIKey | CKAKSKNWORUGDA-GQCTYLIASA-N | |
| PubChem CID | 13591811 |
Synthesis Methods and Production Techniques
Chlorination of Trans-2-Hexenoic Acid Ethyl Ester
The most common synthesis involves chlorinating trans-2-hexenoic acid ethyl ester. Radical chlorination using sulfuryl chloride () or electrophilic agents like under controlled conditions selectively substitutes the sixth carbon. Yields exceed 80% when reactions are conducted at to minimize side reactions.
Alternative Routes
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Wittig Reaction: Coupling chloroalkyllithium reagents with α,β-unsaturated esters.
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Enzyme-Catalyzed Esterification: Lipases in non-aqueous media for stereoselective synthesis.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Temperature | Minimizes over-chlorination | |
| Chlorinating Agent | 85% yield, high purity | |
| Catalyst | None | Avoids ester hydrolysis |
Physicochemical Properties and Stability
Physical Properties
The compound is a colorless liquid with a density of and a boiling point of at 760 mmHg . Its low water solubility () and moderate vapor pressure ( at ) favor organic solvent use .
Stability Considerations
Storage at ensures stability for 1–2 years, while exposure to moisture or acids risks ester hydrolysis to 6-chloro-trans-2-hexenoic acid .
Applications in Scientific Research
Organic Synthesis
The compound’s α,β-unsaturated ester moiety participates in Michael additions, Diels-Alder reactions, and cross-couplings. For example, palladium-catalyzed Heck reactions yield substituted cyclohexenes.
Medicinal Chemistry
As a precursor to bioactive molecules, it contributes to:
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Anticancer Agents: Analogues with modified side chains show cytotoxicity against HeLa cells.
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Antimicrobials: Chlorinated esters disrupt bacterial cell membranes.
Biochemical Research
In proteomics, it modifies lysine residues, aiding protein labeling and interaction studies.
| Aspect | Guideline |
|---|---|
| Personal Protection | Nitrile gloves, lab coat, goggles |
| Ventilation | Fume hood with ≥100 fpm airflow |
| Spill Management | Absorb with vermiculite, neutralize |
| Disposal | Incineration per local regulations |
Comparative Analysis with Related Compounds
Trans-2-Hexenoic Acid Ethyl Ester
Removing the chlorine atom (CAS: 13419-69-7) reduces electrophilicity, lowering reactivity in nucleophilic substitutions but enhancing flavor applications .
6-Bromo-trans-2-hexenoic Acid Ethyl Ester
Bromine’s larger atomic radius increases steric hindrance, slowing reaction kinetics compared to the chloro analogue.
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